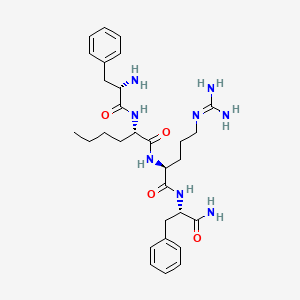
H-Phe-Nle-Arg-Phe-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Phe-Nle-Arg-Phe-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
H-Phe-Nle-Arg-Phe-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residue in related peptides can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds in related peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted analogs with modified biological activities .
Applications De Recherche Scientifique
H-Phe-Nle-Arg-Phe-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in neuromodulation and muscle contraction.
Medicine: Explored for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of peptide-based drugs and bioactive compounds
Mécanisme D'action
The mechanism of action of H-Phe-Nle-Arg-Phe-NH2 involves binding to specific receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound is known to interact with G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior .
Comparaison Avec Des Composés Similaires
H-Phe-Nle-Arg-Phe-NH2 is unique compared to other similar compounds due to its specific amino acid sequence and biological activity. Similar compounds include:
H-Phe-Met-Arg-Phe-NH2: Another FMRFamide-related peptide with similar neuromodulatory effects.
H-Phe-D-met-arg-phe-NH2: A peptide with a different stereochemistry, affecting its biological activity.
H-Tyr-D-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with analgesic properties.
These compounds share structural similarities but differ in their specific amino acid sequences and resulting biological activities.
Propriétés
Numéro CAS |
83903-26-8 |
|---|---|
Formule moléculaire |
C30H44N8O4 |
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanamide |
InChI |
InChI=1S/C30H44N8O4/c1-2-3-15-23(36-27(40)22(31)18-20-11-6-4-7-12-20)28(41)37-24(16-10-17-35-30(33)34)29(42)38-25(26(32)39)19-21-13-8-5-9-14-21/h4-9,11-14,22-25H,2-3,10,15-19,31H2,1H3,(H2,32,39)(H,36,40)(H,37,41)(H,38,42)(H4,33,34,35)/t22-,23-,24-,25-/m0/s1 |
Clé InChI |
ADPWXDVLUQPBQP-QORCZRPOSA-N |
SMILES isomérique |
CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canonique |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridine, 2-[[1-(2,4-dimethylphenyl)ethyl]sulfonyl]-3-methyl-, 1-oxide](/img/structure/B14420147.png)
![(8,9-Dimethyl-2-azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14420148.png)
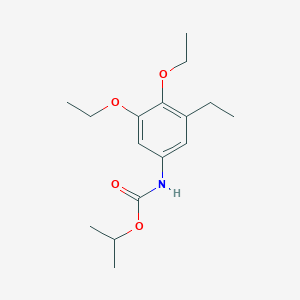
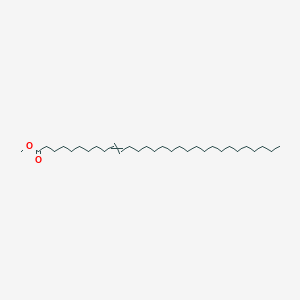
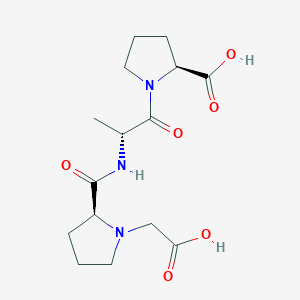
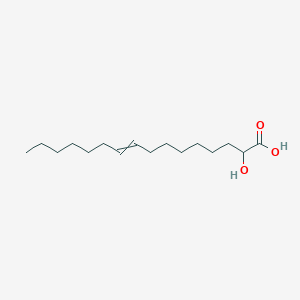
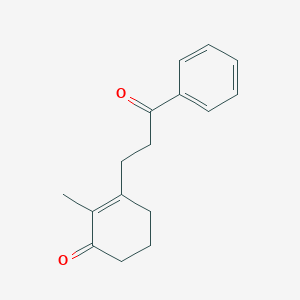

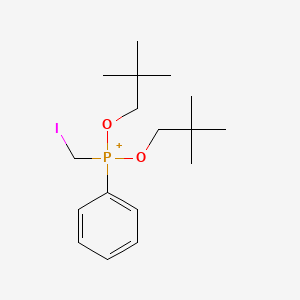
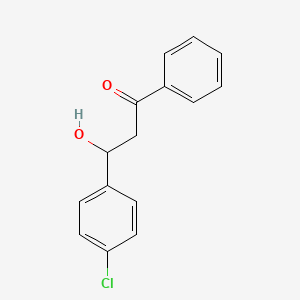
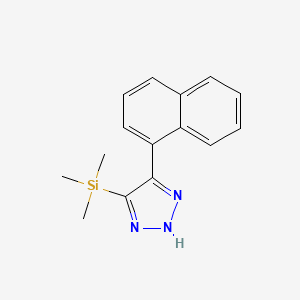

![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)
